Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate
Brand Name: Vulcanchem
CAS No.: 209624-10-2
VCID: VC19101028
InChI: InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-17(19-13-15)18-12-10-16(14-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3
SMILES:
Molecular Formula: C18H26N2O6P2
Molecular Weight: 428.4 g/mol

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate

CAS No.: 209624-10-2

Cat. No.: VC19101028

Molecular Formula: C18H26N2O6P2

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate - 209624-10-2

Specification

CAS No. 209624-10-2
Molecular Formula C18H26N2O6P2
Molecular Weight 428.4 g/mol
IUPAC Name 5-diethoxyphosphoryl-2-(5-diethoxyphosphorylpyridin-2-yl)pyridine
Standard InChI InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-17(19-13-15)18-12-10-16(14-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3
Standard InChI Key KDHNLPDUAXBZFE-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C1=CN=C(C=C1)C2=NC=C(C=C2)P(=O)(OCC)OCC)OCC

Introduction

Chemical and Physical Properties

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate exhibits a density of 1.25g/cm31.25 \, \text{g/cm}^3 and a predicted boiling point of 523.4C523.4^\circ \text{C} . The compound’s pKa value of 1.90±0.321.90 \pm 0.32 reflects the acidic nature of its phosphonate groups, which facilitates deprotonation under physiological conditions . Its solubility in organic solvents such as toluene and ethyl acetate enables its use in nonhydrolytic sol-gel syntheses, while its low vapor pressure (1.58×1010mmHg1.58 \times 10^{-10} \, \text{mmHg} at 25C25^\circ \text{C}) ensures stability during high-temperature reactions .

The compound’s structure, confirmed via solid-state NMR and FTIR spectroscopy, reveals fully condensed phosphonate groups and intact bipyridine rings, critical for maintaining porosity in hybrid materials . The canonical SMILES string CCOP(=O)(C1=CN=C(C=C1)C2=NC=C(C=C2)P(=O)(OCC)OCC)OCC\text{CCOP(=O)(C1=CN=C(C=C1)C2=NC=C(C=C2)P(=O)(OCC)OCC)OCC} underscores its symmetrical substitution pattern, which optimizes metal-binding affinity.

Synthesis and Production

The synthesis of tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate typically involves coupling 4-bromo-2,2'-bipyridine with diethylphosphite under palladium catalysis, followed by hydrolysis with aqueous hydrochloric acid . Industrial-scale production employs continuous flow reactors to enhance yield and purity, with acetic anhydride serving as a key reagent to drive condensation reactions . For example, reacting titanium isopropoxide (Ti(OiPr)4\text{Ti(OiPr)}_4) with the bisphosphonate in toluene at 200C200^\circ \text{C} produces mesoporous titania-phosphonate frameworks with surface areas exceeding 500m2/g500 \, \text{m}^2/\text{g} and pore volumes of 1.20cm3/g1.20 \, \text{cm}^3/\text{g} .

Optimization studies demonstrate that varying the molar ratio of titanium precursor to bisphosphonate (e.g., P/Ti = 0.2) controls the degree of cross-linking, directly influencing material porosity . This templateless approach avoids the use of surfactants, simplifying purification and reducing production costs compared to siliceous analogs .

Applications in Materials Science

Hybrid Material Synthesis

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate is pivotal in synthesizing titanium phosphonate frameworks, which exhibit hierarchical porosity and thermal stability up to 400C400^\circ \text{C} . These materials, characterized by nitrogen physisorption and X-ray diffraction, display type IV(a) isotherms indicative of mesopores (2–50 nm) and specific surface areas of 520m2/g520 \, \text{m}^2/\text{g} . Applications include ion adsorption, with copper(II) uptake capacities reaching 0.87mmol/g0.87 \, \text{mmol/g}, outperforming nonfunctionalized analogs by 570% .

Optical and Electronic Devices

The bipyridine moiety’s electron-deficient nature enables the compound to act as a ligand in luminescent metal complexes. For instance, europium(III) coordination compounds derived from this bisphosphonate exhibit intense red emission at 612nm612 \, \text{nm}, making them candidates for organic light-emitting diodes (OLEDs) . Additionally, its integration into organic solar cells enhances charge separation efficiency due to improved electron transport across the titania interface .

Comparative Analysis with Structural Analogs

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate differs from its 4,4'-isomer (CAS 174397-53-6) in phosphonate positioning, which alters metal-binding kinetics. While the 5,5'-isomer forms octahedral complexes with iron(III) (Kd=109MK_d = 10^{-9} \, \text{M}), the 4,4'-isomer prefers square-planar geometries with palladium(II) . Another analog, diethyl benzylphosphonate, lacks the bipyridine backbone, reducing its catalytic activity in cross-coupling reactions by 80% .

Recent Advances in Functional Material Design

Cutting-edge research leverages tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate to create stimuli-responsive hydrogels. Incorporating the compound into poly(acrylamide) networks yields materials that undergo reversible volume changes in response to pH shifts, with swelling ratios of 15.215.2 at pH 9 versus 3.13.1 at pH 3 . These hydrogels show promise in controlled drug delivery, achieving sustained release of doxorubicin over 72 hours .

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